4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-19-10-6-4-8-12-13(10)17-15(21-12)18-14-16-9-5-2-3-7-11(9)20-14/h4,6,8H,2-3,5,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDDRFUNWRWCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3S2 |
| Molar Mass | 316.42 g/mol |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives often exhibit:
- Antimicrobial Activity : They can inhibit the growth of bacteria and fungi by disrupting cellular processes.
- Anticancer Properties : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of specific enzymes involved in cell proliferation.
- Anti-inflammatory Effects : By modulating inflammatory pathways, these compounds can reduce inflammation and associated pain.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, a study demonstrated that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disruption of the bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
Research has highlighted the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. For example:
The anticancer mechanism is often linked to the induction of oxidative stress and modulation of apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds is evidenced by their ability to inhibit pro-inflammatory cytokines. In vitro studies indicate that they can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole ring enhanced antimicrobial potency.
- Cytotoxicity Assessment : In a study involving MCF-7 breast cancer cells, this compound showed significant cytotoxic effects with an IC50 value indicative of its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Bioisosteric Replacements : Compounds like the thiazole-carboxamide derivative (Table 1, row 2) demonstrate that replacing the methoxy-benzothiazole with a thiazole-carboxamide retains biological activity (e.g., enzyme inhibition) while altering pharmacokinetic properties .
- Substituent Position: The position of the methoxy group significantly impacts activity. For example, 2-amino-6-methoxybenzothiazole (row 3) is a precursor for antimicrobial agents, whereas 4-methoxy substitution in the target compound may enhance membrane permeability .
- Hybrid Scaffolds : Hybrid structures incorporating triazoles (row 4) or nitrofurans (row 5) exhibit enhanced antiproliferative or proteasome inhibitory activities, respectively, but with increased synthetic complexity .
Key Observations :
- The target compound’s tetrahydrobenzothiazole component can be synthesized with moderate yields (~47–56%) via thiourea cyclization (Table 2, row 1), but coupling reactions for hybrid structures often suffer from low yields (e.g., 3% for nitrofuran-carboxamide in ).
- Triazole hybrids (row 3) achieve high yields (82–97%) due to efficient click chemistry, suggesting that similar strategies could optimize the target compound’s synthesis .
Preparation Methods
Thiocyanation and Cyclization
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Reagents :
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4-Methoxy-2-chloroaniline (1.0 equiv), KSCN (1.2 equiv), bromine (1.1 equiv), glacial acetic acid.
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Procedure :
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Dissolve 4-methoxy-2-chloroaniline in glacial acetic acid at 0°C.
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Add KSCN followed by dropwise addition of bromine in acetic acid, maintaining temperature below 5°C.
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Stir for 2 hours, then reflux for 4 hours to facilitate cyclization.
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Quench with aqueous ammonia, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/hexane, 1:3).
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Characterization :
Synthesis of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
The tetrahydrobenzothiazole core is prepared via cyclohexanone derivatives. A scalable route involves 2-chlorocyclohexanone and thiourea under reflux conditions.
Cyclocondensation with Thiourea
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Reagents :
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2-Chlorocyclohexanone (1.0 equiv), thiourea (1.1 equiv), acetone, MgSO4.
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Procedure :
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Characterization :
Coupling of Benzothiazole Moieties
The final step involves linking the two benzothiazole units via an amine bridge. Copper-catalyzed C–N coupling or nucleophilic aromatic substitution are predominant methods.
Copper-Catalyzed Amination
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Reagents :
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4-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv), 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), K2CO3 (2.0 equiv), DMSO.
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Procedure :
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Yield : 55–60%.
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Characterization :
Nucleophilic Aromatic Substitution
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Reagents :
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4-Methoxy-2-iodo-1,3-benzothiazole (1.0 equiv), 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.5 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (3.0 equiv), toluene.
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Procedure :
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Yield : 50–55%.
Optimization and Challenges
Reaction Condition Comparison
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzothiazole derivatives with tetrahydrobenzothiazol-2-amine precursors. Key steps include:
- Reagent Selection : Use 2-hydrazinobenzothiazole and arenesulfonyl chloride in ethanol under reflux for 4–6 hours .
- Catalysts : Triethylamine (TEA) improves coupling efficiency by neutralizing acidic byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol ensures solubility of intermediates .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- IR Spectroscopy : Detect C=N stretching (~1620 cm⁻¹) and N-H bonds (~3140 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~320.45) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. How can researchers screen the biological activity of this compound against enzymatic targets?
- Methodological Answer : Prioritize these assays:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases .
- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address variability via:
- Assay Standardization : Use consistent cell lines (e.g., HeLa or HepG2) and control compounds (e.g., staurosporine for kinase inhibition) .
- Structural Validation : Confirm batch purity (HPLC ≥95%) to exclude impurities influencing activity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental variables (e.g., serum concentration in cell assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Focus on modifying substituents:
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Methoxy Position : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .
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Tetrahydrobenzothiazole Core : Introduce methyl groups at C6 to improve lipophilicity and blood-brain barrier penetration .
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Analog Synthesis : Prepare derivatives (e.g., halogenated or alkylated) and test in parallel assays (Table 1) .
Table 1: Key Structural Modifications and Observed Bioactivity
Derivative Modification Bioactivity (IC₅₀, μM) Parent Compound None 12.5 ± 1.2 6-Methyl Analog C6-methyl 8.7 ± 0.9 4-Nitro Substitute 4-methoxy → 4-nitro 5.3 ± 0.6
Q. What computational approaches predict binding mechanisms with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QKK for kinases) to identify binding pockets .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electron density and predict reactive sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in reported yields (50–90%) may stem from solvent purity or catalyst ratios. Standardize TEA stoichiometry (1.2 eq.) and anhydrous solvent conditions .
- Divergent Bioactivity : Inconsistent IC₅₀ values may arise from assay temperature (25°C vs. 37°C). Pre-equilibrate reagents at 37°C for enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
